molecular formula C8H14O2 B8773045 (1S,2S)-Cyclohex-4-ene-1,2-diyldimethanol

(1S,2S)-Cyclohex-4-ene-1,2-diyldimethanol

Cat. No. B8773045
M. Wt: 142.20 g/mol
InChI Key: FQCJBRVTYJVAEF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-Cyclohex-4-ene-1,2-diyldimethanol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-Cyclohex-4-ene-1,2-diyldimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-Cyclohex-4-ene-1,2-diyldimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2/t7-,8-/m1/s1

InChI Key

FQCJBRVTYJVAEF-HTQZYQBOSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@H]1CO)CO

Canonical SMILES

C1C=CCC(C1CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of one hundred (100) parts by weight of a 1,2,3,6-tetrahydrophthalic anhydride in 500 parts of dry tetrahydrofuran is slowly added to a stirring mixture of 28.75 parts of lithium aluminum hydride and 162 parts of tetrahydrofuran. After the addition is complete, the mixture is refluxed for 24 hours. It is then hydrolyzed by a slow addition of a saturated Rochelle salt solution until it turns white. The mixture is refluxed for an additional 10 hours, allowed to room temperature, and suction filtered. The solvent is removed by a distillation and the viscous liquid crude product is purified by a fractional distillation under vacuum (yield 82%. b.p.: 165-170° C. at 12 mm).
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Synthesis routes and methods II

Procedure details

30 g cis-1,2,3,6-tetrahydrophtalic acid anhydride in 150 ml abs. THF are added through a separating funnel to a solution of 45 g lithium aluminum hydride in 900 ml abs. THF and heated for 48 hours under reflux. Then the mixture is first cooled to room temperature and then in an ice-brine bath to about 15° C. and the unused portion of the hydride is carefully broken down with water. Through the addition of diluted sulphuric acid the salts are dissolved and through the addition of diethylether the organic phase is separated from the aqueous phase.
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